molecular formula C22H25N3O3S2 B2492578 (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 850911-00-1

(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2492578
CAS No.: 850911-00-1
M. Wt: 443.58
InChI Key: YQIYVNVFFVEQNS-GHVJWSGMSA-N
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Description

(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H25N3O3S2 and its molecular weight is 443.58. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds with structural similarity to (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide have been investigated for their anticancer properties. The proapoptotic activity of indapamide derivatives, sharing a similar thiazolyl benzamide structure, was explored, revealing significant inhibition of melanoma cell growth, showcasing the potential of such compounds in cancer therapeutics (Yılmaz et al., 2015). Additionally, a series of substituted benzamides were synthesized and showed promising anticancer activity against various cancer cell lines, further supporting the therapeutic potential of benzamide derivatives in cancer treatment (Ravinaik et al., 2021).

Antimicrobial and Antifungal Properties

Various thiazole derivatives, sharing core structural features with the compound of interest, have demonstrated effective antimicrobial and antifungal activities. These derivatives showed promising results against a spectrum of gram-positive and gram-negative bacteria as well as fungal species, suggesting their potential application in combating infectious diseases (Chawla, 2016). Further research into N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives corroborates the antimicrobial potential of similar compounds (Saeed et al., 2008).

Biochemical Interaction and Enzyme Inhibition

Studies have explored the interaction of similar compounds with biological molecules and their role in enzyme inhibition. For instance, compounds structurally related to this compound were investigated for their ability to inhibit human carbonic anhydrase isoforms, demonstrating significant inhibitory effects (Distinto et al., 2019). This points towards potential therapeutic applications in conditions where enzyme modulation is beneficial.

Properties

IUPAC Name

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-15-11-13-25(14-12-15)30(27,28)18-9-7-17(8-10-18)21(26)23-22-24(3)20-16(2)5-4-6-19(20)29-22/h4-10,15H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIYVNVFFVEQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(C=CC=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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